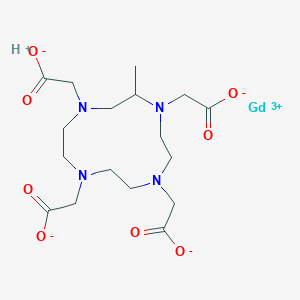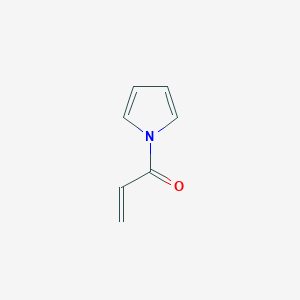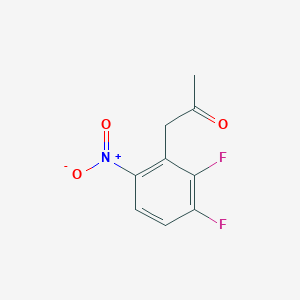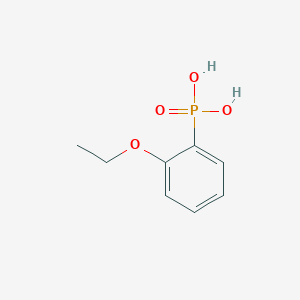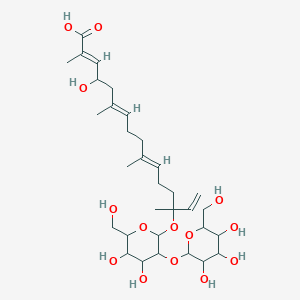
6-Bromo-7-nitroquinoxaline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Bromo-7-nitroquinoxaline (BNQX) is a synthetic compound that belongs to the quinoxaline family. It is a potent and selective antagonist of the ionotropic glutamate receptors, specifically the AMPA receptors. BNQX has been widely used in scientific research to investigate the role of glutamate receptors in various physiological and pathological processes.
Mecanismo De Acción
6-Bromo-7-nitroquinoxaline acts as a competitive antagonist of the AMPA receptors by binding to the receptor site and preventing the binding of glutamate. This results in the inhibition of excitatory neurotransmission and synaptic plasticity. The blockade of AMPA receptors by 6-Bromo-7-nitroquinoxaline has been shown to have neuroprotective effects in various animal models of neurodegenerative diseases.
Efectos Bioquímicos Y Fisiológicos
6-Bromo-7-nitroquinoxaline has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the induction of long-term potentiation (LTP), which is a cellular mechanism underlying learning and memory. 6-Bromo-7-nitroquinoxaline has also been shown to reduce the release of glutamate and other neurotransmitters, as well as to inhibit the activation of intracellular signaling pathways.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 6-Bromo-7-nitroquinoxaline in lab experiments is its potency and selectivity for the AMPA receptors. This allows for precise manipulation of the glutamate receptor system and investigation of its role in various physiological and pathological processes. However, one of the limitations of using 6-Bromo-7-nitroquinoxaline is its potential off-target effects, which can lead to unintended consequences and confounding results.
Direcciones Futuras
There are several future directions for the use of 6-Bromo-7-nitroquinoxaline in scientific research. One area of interest is the role of AMPA receptors in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. 6-Bromo-7-nitroquinoxaline has been shown to have neuroprotective effects in animal models of these diseases, and further research is needed to investigate its potential therapeutic applications. Another area of interest is the development of more potent and selective AMPA receptor antagonists, which could have even greater potential for therapeutic applications. Finally, the use of 6-Bromo-7-nitroquinoxaline in combination with other drugs and therapies could lead to novel treatment strategies for a variety of neurological and psychiatric disorders.
Métodos De Síntesis
6-Bromo-7-nitroquinoxaline can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves the reaction of 2,3-dichloroquinoxaline with sodium nitrite and hydrochloric acid to form the nitro derivative. The nitro derivative is then reacted with sodium borohydride and acetic acid to reduce the nitro group to an amino group. Finally, the amino group is brominated using N-bromosuccinimide to form 6-Bromo-7-nitroquinoxaline.
Aplicaciones Científicas De Investigación
6-Bromo-7-nitroquinoxaline has been used extensively in scientific research to investigate the role of glutamate receptors in various physiological and pathological processes. It has been shown to be a potent and selective antagonist of the AMPA receptors, which are involved in synaptic plasticity, learning, and memory. 6-Bromo-7-nitroquinoxaline has been used to study the mechanisms of synaptic transmission and plasticity, as well as the role of glutamate receptors in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propiedades
Número CAS |
113269-09-3 |
|---|---|
Nombre del producto |
6-Bromo-7-nitroquinoxaline |
Fórmula molecular |
C8H4BrN3O2 |
Peso molecular |
254.04 g/mol |
Nombre IUPAC |
6-bromo-7-nitroquinoxaline |
InChI |
InChI=1S/C8H4BrN3O2/c9-5-3-6-7(11-2-1-10-6)4-8(5)12(13)14/h1-4H |
Clave InChI |
BPMUIFQVTOCTEL-UHFFFAOYSA-N |
SMILES |
C1=CN=C2C=C(C(=CC2=N1)[N+](=O)[O-])Br |
SMILES canónico |
C1=CN=C2C=C(C(=CC2=N1)[N+](=O)[O-])Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



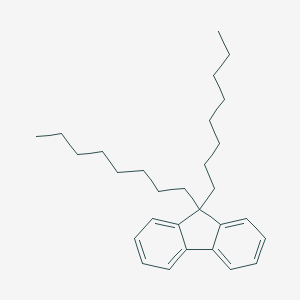
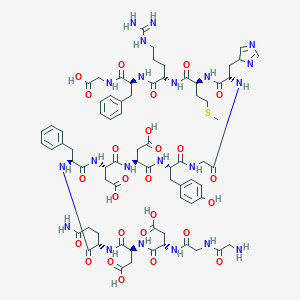
![(3S,7aR)-3-phenyl-3,6,7,7a-tetrahydro-2H-pyrrolo[2,1-b][1,3]oxazol-5-one](/img/structure/B54798.png)
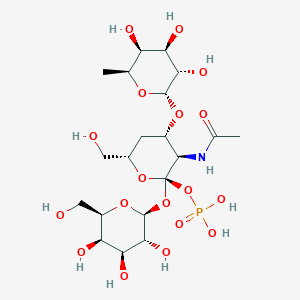
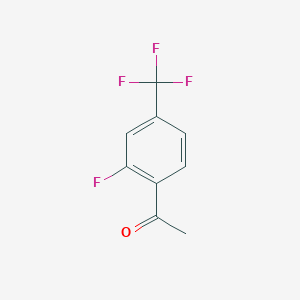
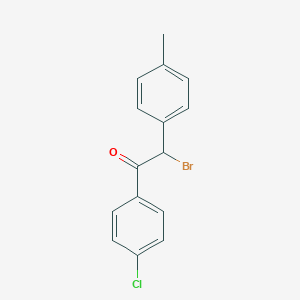
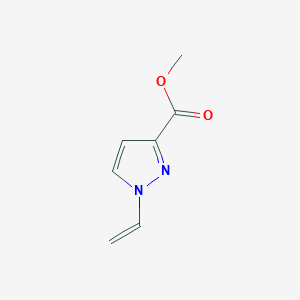
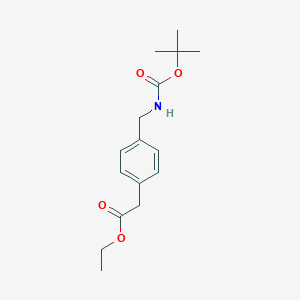
![1-Isopropyl-1H-imidazo[4,5-c]pyridine](/img/structure/B54809.png)
